molecular formula C9H8ClN B12920185 5-Chloro-3,4-dihydroisoquinoline

5-Chloro-3,4-dihydroisoquinoline

Cat. No.: B12920185
M. Wt: 165.62 g/mol
InChI Key: AMYHKYJKAKVEEP-UHFFFAOYSA-N
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Description

Significance of the 3,4-Dihydroisoquinoline (B110456) Scaffold in Heterocyclic Chemistry

The 3,4-dihydroisoquinoline core is a prominent structural motif found in numerous natural products, particularly isoquinoline (B145761) alkaloids, and synthetic molecules with a wide spectrum of biological activities. mdpi.comresearchgate.netnih.gov These compounds have been reported to exhibit a diverse range of pharmacological properties, including antitumor, antimicrobial, antifungal, anti-inflammatory, and antiviral activities. mdpi.comarkat-usa.org The versatility of the dihydroisoquinoline ring system allows for substitutions at various positions, leading to a vast chemical space for the exploration of new drug candidates. ontosight.ainih.gov

The synthesis of the 3,4-dihydroisoquinoline scaffold is often achieved through classic organic reactions such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamides. mdpi.comnih.govresearchgate.net Modern synthetic methodologies have further expanded the accessibility and diversity of these structures. researchgate.netresearchgate.net The reactivity of the imine bond within the dihydroisoquinoline ring makes it a valuable intermediate for the construction of more complex molecular architectures, including the fully saturated 1,2,3,4-tetrahydroisoquinolines, which also hold significant biological importance. rsc.org

Scope and Context of 5-Chloro-3,4-dihydroisoquinoline as a Research Subject

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of more complex molecules. The presence of the chloro substituent at the 5-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR) in medicinal chemistry programs.

Research involving this compound often focuses on its incorporation into larger molecular frameworks to modulate their biological activity. For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors. The specific placement of the chlorine atom can influence the electronic properties and conformational preferences of the molecule, which in turn can affect its binding affinity to biological targets.

While detailed pharmacological data for this compound itself is limited in publicly accessible literature, its role as a precursor is evident in the synthesis of various biologically evaluated compounds. For example, it is a key component in the synthesis of substituted isoquinolines and related heterocyclic systems that have been assessed for activities such as urease inhibition and anticancer effects. acs.orgacs.orgnih.gov The strategic use of this chlorinated building block allows chemists to systematically modify target molecules and explore their therapeutic potential.

Compound NameChemical FormulaRole/Significance
This compoundC9H8ClNKey building block in organic synthesis and medicinal chemistry.
3,4-DihydroisoquinolineC9H9NPrivileged scaffold in heterocyclic chemistry with diverse biological activities.
1,2,3,4-Tetrahydroisoquinoline (B50084)C9H11NBiologically important saturated derivative of isoquinoline. rsc.org
1-Benzoyl-3,4-dihydroisoquinolinesC16H13NOClass of derivatives with potent antiproliferative activity. acs.org
N-Aryl-3,4-dihydroisoquinoline carbothioamidesVariesAnalogues investigated as potential urease inhibitors. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

5-chloro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2

InChI Key

AMYHKYJKAKVEEP-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Contemporary Approaches to 3,4-Dihydroisoquinoline (B110456) Core Construction

Castagnoli–Cushman Protocol for Fused Systems

Role of Anhydride (B1165640) Enolization in Reaction Course

The reaction between imines and enolizable anhydrides, known as the Castagnoli-Cushman reaction, is a powerful method for constructing substituted lactam derivatives, including the 3,4-dihydroisoquinolone skeleton. The course of this reaction is critically dependent on the ability of the anhydride to enolize. Homophthalic anhydride is a frequently used substrate in this context due to its capacity to form a stabilized enol intermediate. rsc.orgmdpi.com

The mechanism of the Castagnoli-Cushman reaction has been a subject of detailed study, with several pathways proposed. rsc.orgbeilstein-journals.org One widely accepted mechanism involves the initial enolization of the anhydride. This enol or the corresponding enolate then acts as the nucleophile in a Mannich-type addition to the imine or iminium ion. Subsequent intramolecular N-acylation (lactamization) of the resulting amino acid intermediate leads to the formation of the dihydroisoquinolone ring. beilstein-journals.orgresearchgate.net

Recent mechanistic investigations, utilizing in-situ infrared spectroscopy and crossover experiments, have provided further clarity. nih.govacs.org This work supports a pathway where amide-acid intermediates, formed from the reaction of an amine and a cyclic anhydride, can reversibly return to their starting materials. nih.gov The aldehyde present in three-component variations of this reaction can then trap the amine to form an imine, which subsequently reacts with the enol form of the anhydride in a Mannich-like fashion to yield the dihydroisoquinolone product. nih.gov The ability of the anhydride to exist in equilibrium with its more nucleophilic enol form is thus central to the success and diastereoselectivity of the reaction, which often favors the formation of trans-substituted products. rsc.orgmdpi.com The use of N-mesyl aldimines has been shown to be key in achieving catalytic, asymmetric versions of this reaction, as more basic imines tend to undergo rapid, uncatalyzed reactions. rsc.orgnih.gov

Advanced Synthetic Strategies Incorporating Halogenation

The introduction of a halogen atom, such as chlorine, onto the aromatic ring of the 3,4-dihydroisoquinoline scaffold requires specific and regioselective synthetic strategies. Advanced methods have been developed that allow for the precise placement of the halogen before or during the construction of the heterocyclic ring system.

Directed Ortho-Lithiation and Subsequent Ring Closure

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. This intermediate can then be trapped by an electrophile.

For the synthesis of 5-chloro-3,4-dihydroisoquinoline, a plausible route involves the use of an N-pivaloyl-protected 2-(3-chlorophenyl)ethylamine. The pivaloyl group serves as an effective DMG. Treatment with a strong base like n-butyllithium would lead to selective lithiation at the C-2 position (ortho to the ethylamine (B1201723) sidechain and meta to the chlorine). Quenching this lithiated species with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), introduces an aldehyde group. The final step is an acid-catalyzed cyclization and deprotection, where the amine nitrogen attacks the aldehyde, followed by dehydration, to furnish the this compound ring system.

This strategy has been successfully applied to the synthesis of analogous halogenated and substituted dihydroisoquinolines. For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) was achieved via a directed ortho-lithiation of N-pivaloyl-2-(2-fluorophenyl)ethylamine. researchgate.net Similarly, 8-methoxy-3,4-dihydroisoquinoline (B3326304) hydrochloride was prepared from N-pivaloyl-2-(3-methoxyphenyl)ethylamine using ortho-lithiation followed by formylation and acidic cyclization. acs.org The synthesis of 5-substituted tetrahydroisoquinolines has also been accomplished through the lithiation of a 5-bromo precursor, demonstrating the utility of halogenated intermediates in this class of compounds. nih.gov

Friedel-Crafts Reactions Coupled with Oxidation

Intramolecular Friedel-Crafts reactions provide a classical yet effective method for ring closure to form polycyclic systems. masterorganicchemistry.comnih.govrsc.org This approach can be adapted for the synthesis of halogenated dihydroisoquinolines. A notable example is the synthesis of 8-chloro-3,4-dihydroisoquinoline. acs.org The synthesis begins with an N-hydroxyethyl ortho-chlorobenzylamine intermediate. This precursor undergoes an intramolecular Friedel-Crafts cyclization, catalyzed by a Lewis acid like aluminum chloride, to form 8-chloro-1,2,3,4-tetrahydroisoquinoline. acs.org

To obtain the target 3,4-dihydroisoquinoline, the resulting tetrahydroisoquinoline must be oxidized. This can be achieved using various oxidizing agents. For example, N-bromosuccinimide (NBS) can be employed to selectively oxidize the tetrahydroisoquinoline to the corresponding imine, yielding 8-chloro-3,4-dihydroisoquinoline. acs.org This two-step sequence of cyclization followed by oxidation is a valuable pathway to access halogenated dihydroisoquinolines from acyclic precursors. acs.orgorganic-chemistry.org

Tandem Annulation and Cyclocarbonylation Approaches

Modern synthetic methods often rely on tandem or cascade reactions, where multiple bond-forming events occur in a single operation, enhancing efficiency. The synthesis of the dihydroisoquinoline core, specifically in the form of dihydroisoquinolinones, has benefited greatly from such strategies, particularly those involving palladium catalysis.

A prominent example is the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. rsc.orgrsc.org This reaction transforms N-allyl benzamides containing an ortho-halide (e.g., an iodide) into chiral dihydroisoquinolinones bearing an all-carbon quaternary center at the 4-position. rsc.orgrsc.org The mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by intramolecular carbopalladation onto the allyl group. A carbon monoxide source, such as a formate (B1220265) ester, then facilitates migratory insertion into the carbon-palladium bond, forming an acylpalladium intermediate. Subsequent nucleophilic attack and reductive elimination yield the cyclized product. rsc.org This method represents a powerful tandem annulation and cyclocarbonylation process for constructing complex dihydroisoquinolinone frameworks. rsc.orgrsc.orgresearchgate.netresearchgate.net Other tandem processes, such as Rh(III)-catalyzed [4+2] annulation reactions, have also been developed to construct the dihydroisoquinolinone skeleton. organic-chemistry.org

Asymmetric Synthesis and Enantioselective Routes to Chiral Analogues

The development of asymmetric routes to chiral isoquinoline (B145761) alkaloids and their analogues is of significant interest due to their prevalence in biologically active molecules. Creating chiral centers, particularly at the C1 position, often involves the enantioselective functionalization of the C=N bond of a 3,4-dihydroisoquinoline precursor.

Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines

Catalytic asymmetric allylation of the cyclic imine bond in 3,4-dihydroisoquinolines is a direct and efficient method for installing a chiral allyl group at the C1 position, yielding 1-allyl-1,2,3,4-tetrahydroisoquinoline derivatives. These products are versatile intermediates for the synthesis of various isoquinoline alkaloids. nih.govrsc.org

Several catalytic systems have been developed for this transformation. One highly successful approach employs a copper catalyst with a chiral phosphine (B1218219) ligand. For example, the reaction of a 3,4-dihydroisoquinoline with an allyltrimethoxysilane-Cu nucleophile in the presence of a chiral ligand like (S)-DTBM-SEGPHOS affords the corresponding chiral 1-allyltetrahydroisoquinoline in high yield and excellent stereoselectivity. nih.gov

Another powerful strategy involves the use of allylboronic acids as the allylating agent, often catalyzed by chiral diols like BINOL derivatives. researchgate.netrsc.org These reactions can proceed with high regio-, diastereo-, and enantioselectivity. researchgate.net The stereochemical outcome can be controlled by selecting the appropriate enantiomer of the catalyst and/or the E/Z geometry of the allylboronic acid, allowing for a stereodivergent synthesis of all possible stereoisomers. researchgate.net The table below summarizes key findings from studies on the catalytic asymmetric allylation of 3,4-dihydroisoquinolines.

Dihydroisoquinoline SubstrateAllylating AgentCatalyst/LigandYield (%)ee (%)Reference
6,7-Dimethoxy-3,4-dihydroisoquinolineAllyltrimethoxysilaneCuF₂ / (S)-DTBM-SEGPHOS9782 nih.gov
3,4-DihydroisoquinolineGeranylboronic acid(R)-3,3'-Di(3,5-di(trifluoromethyl)phenyl)-BINOL7490 researchgate.net
6-Bromo-3,4-dihydroisoquinolineGeranylboronic acid(R)-3,3'-Di(3,5-di(trifluoromethyl)phenyl)-BINOL8196 researchgate.net
7-Bromo-3,4-dihydroisoquinolineGeranylboronic acid(R)-3,3'-Di(3,5-di(trifluoromethyl)phenyl)-BINOL8497 researchgate.net
3,4-DihydroisoquinolinePrenylboronic acid(R)-3,3'-Di(3,5-di(trifluoromethyl)phenyl)-BINOL7089 researchgate.net
6,7-Dimethoxy-3,4-dihydroisoquinolineAllyltrimethylsilaneCuF₂ / tol-BINAP7897 nih.gov

These asymmetric methodologies provide robust access to chiral building blocks that are precursors to more complex, biologically significant molecules. The ability to introduce a chlorine atom at the C5 position using methods described previously, combined with these enantioselective C1-functionalizations, opens a pathway to a wide range of novel chiral 5-chloro-1-substituted-tetrahydroisoquinoline analogues.

Chiral Auxiliary and Organocatalytic Methodologies

The asymmetric synthesis of 3,4-dihydroisoquinolines, including chloro-substituted derivatives, can be achieved through the use of chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. For instance, chiral auxiliaries have been attached to the nitrogen atom or placed at the C-3 position of the isoquinoline precursor to induce diastereoselectivity in subsequent reactions. rug.nl

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydroisoquinolines. Chiral organocatalysts, such as BINOL derivatives and quinine-based squaramides, can activate substrates and facilitate stereoselective bond formations. nih.govbeilstein-journals.org For example, a one-pot aza-Henry-hemiaminalization-oxidation sequence catalyzed by a quinine-based squaramide has been used to synthesize trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with high enantioselectivities. nih.gov Similarly, BINOL derivatives have been employed in the direct asymmetric allylation of 3,4-dihydroisoquinolines with geranyl- and prenylboronic acids, affording products with multiple contiguous stereocenters in good yields and high enantioselectivities. beilstein-journals.org Chiral phosphoric acids have also been successfully utilized as catalysts for the enantioselective phosphinylation of 3,4-dihydroisoquinolines, providing access to chiral α-amino diarylphosphine oxides. nih.gov

Enantioselective Reduction Techniques for 1-Substituted Derivatives

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a common strategy to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org These reductions can be accomplished using several methods, including chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, and enzymatic catalysis. rsc.orgrsc.org

Catalytic asymmetric hydrogenation is a widely explored method. clockss.org For instance, ruthenium complexes with chiral phosphine ligands, such as (R)-BINAP, have been used for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline. rsc.org Another approach involves the use of imine reductases (IREDs), which are enzymes that can catalyze the reduction of C=N bonds with high enantioselectivity. acs.org A panel of IREDs has been identified that can reduce various 1-aryl-substituted dihydroisoquinolines, including those with chloro substituents, to the corresponding (R)- or (S)-tetrahydroisoquinolines with high conversion and enantiomeric excess. acs.org

Multi-component Reactions for Complex Frameworks

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures from simple starting materials in a single step.

Dearomative [4+2] Cycloaddition/Isomerization Cascades

A notable example is the asymmetric three-component nucleophilic addition/dearomative [4+2] cycloaddition/isomerization cascade. chinesechemsoc.orgchinesechemsoc.org This reaction involves N-heteroarenes like isoquinoline, allenoates, and methyleneindolinones, catalyzed by chiral N,N'-dioxide/metal complexes. chinesechemsoc.orgchinesechemsoc.org This method provides rapid access to polycyclic N-heterocycles, including dihydroisoquinoline derivatives, with good to excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org The process is believed to proceed through a transient 1,4-dipole generated from the nucleophilic addition of isoquinoline to the allenoate, which is then trapped by the methyleneindolinone in a [4+2] cycloaddition. chinesechemsoc.org

Another approach involves the photochemical intermolecular [4+2] dearomative cycloaddition of bicyclic azaarenes, such as isoquinolines, with alkenes. escholarship.orgnih.gov This energy-transfer-mediated reaction is highly regio- and diastereoselective, yielding bridged polycyclic structures that are otherwise difficult to access. escholarship.orgnih.gov

Cycloaddition Reactions with N-Oxides

3,4-Dihydroisoquinoline N-oxides are versatile intermediates for cycloaddition reactions. They can undergo [3+3] cycloaddition with azaoxyallyl cations, generated in situ from α-halohydroxamates, to form 1,11b-dihydro- acs.orgresearchgate.netresearchgate.netoxadiazino[3,2-a]isoquinolin-2(3H)-ones. researchgate.net The base used in the reaction can control the outcome, with sodium carbonate favoring the cycloadduct and cesium carbonate leading to 2-(isoquinolin-1-yloxy)acetamides. researchgate.net Furthermore, 1,3-dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with allenes produces 5-methyleneisoxazolidines, which can then be thermally rearranged to yield 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives.

Functional Group Interconversions and Derivatization Strategies

N-Aryl Carbothioamide Analogue Synthesis

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues can be synthesized through a straightforward one-step reaction. nih.govacs.org This involves treating isothiocyanate derivatives with a base, such as potassium carbonate, in acetone (B3395972) at room temperature. nih.govacs.org This method allows for the synthesis of a library of compounds by varying the substituent on the aryl isothiocyanate. nih.govacs.org For example, a series of analogues with different electron-donating and electron-withdrawing groups on the N-aryl ring have been prepared and evaluated for their biological activity. nih.govacs.orgnih.govresearchgate.net

Introduction of Diverse Substituents at Specific Positions

The this compound scaffold serves as a versatile template for the introduction of a wide array of substituents at various positions, enabling the synthesis of a diverse library of derivatives. Strategic functionalization at the C1, C4, and nitrogen positions, as well as modifications of the chloro group at C5, allows for the fine-tuning of the molecule's properties. Key synthetic methodologies employed for this purpose include palladium-catalyzed cross-coupling reactions, nucleophilic additions, and N-alkylation/acylation reactions.

Functionalization at the C1 Position

The C1 position of the 3,4-dihydroisoquinoline ring is a primary site for introducing molecular diversity. The electrophilic nature of the imine carbon facilitates the addition of various nucleophiles.

One of the most common methods for installing substituents at C1 is through the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide. The choice of the acyl group in the starting amide directly determines the substituent at the C1 position of the resulting 3,4-dihydroisoquinoline. mdpi.com

Another powerful strategy involves the palladium-catalyzed arylation of the C1 position. For instance, 2-acyl-1-aryl-1,2-dihydroisoquinolines can be synthesized via a Mannich-type reaction of isoquinolines with acylating agents and arenes, mediated by a Lewis acid like aluminum chloride. arkat-usa.org These intermediates can be further transformed to the corresponding 1-aryl-1,2,3,4-tetrahydroisoquinolines. arkat-usa.org Rhodium-catalyzed asymmetric arylation of 3,4-dihydroisoquinolinium tetraarylborates has also been developed to produce enantioenriched 1-aryl-tetrahydroisoquinolines with high yields and enantioselectivities. bohrium.com

Furthermore, the C1 position can be functionalized through the alkylation of α-aminonitriles. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (B11884850) can be deprotonated at the α-position and subsequently alkylated to yield 1-substituted 3,4-dihydroisoquinolines, which are valuable precursors for various alkaloids. nih.gov

The following table summarizes representative examples of C1-functionalized this compound derivatives and the methods used for their synthesis.

Substituent at C1Reagents and ConditionsProductYield (%)Reference
ArylIsoquinoline, (R)-menthyl chlorocarbonate, AlCl₃, arene2-((R)-menthyloxycarbonyl)-1-aryl-1,2-dihydroisoquinolineModest arkat-usa.org
Aryl3,4-Dihydroisoquinolinium tetraarylborate, Rh(I)/chiral diene catalyst1-Aryl-1,2,3,4-tetrahydroisoquinolineup to 95 bohrium.com
Alkyl6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, base, alkyl halide1-Alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline- nih.gov
Functionalization at the C4 Position

The C4 position offers another site for introducing structural diversity. The synthesis of 4-aryl-3,4-dihydroisoquinolines has been achieved through the reaction of 2-(1-arylethenyl)benzonitriles with organolithium reagents, followed by aqueous workup. researchgate.net

Palladium-catalyzed reactions have also been instrumental in functionalizing the C4 position. For instance, enantioselective intramolecular carbonylative Heck reactions of N-allyl benzamides, using formate esters as a carbon monoxide source, provide access to isoquinolinones bearing an all-carbon quaternary center at the C4 position with good yields and high enantioselectivities. rsc.org

The table below provides examples of methodologies for the functionalization of the C4 position.

Substituent at C4Reagents and ConditionsProductYield (%)Reference
Aryl2-(1-Arylethenyl)benzonitrile, organolithium reagent, H₂O4-Aryl-3,4-dihydroisoquinoline- researchgate.net
SpirosuccinimideN-allyl benzamide, formate ester, Pd catalyst, (R)-SEGPHOS4-Spirosuccinimide-3,4-dihydroisoquinolinoneGood rsc.org
Functionalization at the Nitrogen Atom

The secondary amine nitrogen of the 3,4-dihydroisoquinoline ring is readily functionalized through N-alkylation and N-acylation reactions, providing a straightforward route to a wide range of derivatives.

N-Alkylation can be achieved by reacting the 3,4-dihydroisoquinoline with various alkyl halides. For instance, N-alkylated 3,3-dimethyl-3,4-dihydroisoquinolinone derivatives have been synthesized by the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline (B108870) derivatives followed by oxidation of the resulting iminium salts. rsc.orgrsc.org This two-step process, involving the formation of an isoquinolinium salt, often proceeds under mild conditions and provides good yields. scispace.com

N-Acylation is another common transformation. The reaction of 3,4-dihydroisoquinolines with various acylating agents, such as acyl chlorides or anhydrides, yields the corresponding N-acyl derivatives. For example, N-acetyl-1-alkylidenetetrahydroisoquinolines can be prepared by the acylation of 3,4-dihydroisoquinolines. clockss.org

N-Sulfonylation introduces a sulfonyl group onto the nitrogen atom. This can be accomplished by reacting the 3,4-dihydroisoquinoline with a sulfonyl chloride. evitachem.comresearchgate.net The reaction of 3,4-dihydroisoquinoline with alkanesulfonyl chlorides can sometimes lead to complex product mixtures, including the formation of 1-chloro-2-(alkylsulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net

The following table details various N-functionalization reactions of the 3,4-dihydroisoquinoline core.

FunctionalizationReagentConditionsProductYield (%)Reference
N-AlkylationMethyl bromoacetateAcetonitrile, 60 °C2-(Methoxycarbonylmethyl)-3,3-dimethyl-3,4-dihydroisoquinolinium bromide- scispace.com
N-AlkylationBenzyl bromideToluene, 70 °C2-Benzyl-3,3-dimethyl-3,4-dihydroisoquinolinium bromide- scispace.com
N-AcylationAcyl chloride/anhydride-N-Acyl-3,4-dihydroisoquinoline- clockss.org
N-SulfonylationSulfonyl chloride-N-Sulfonyl-3,4-dihydroisoquinoline- evitachem.comresearchgate.net
Substitution of the 5-Chloro Group

The chlorine atom at the C5 position of the aromatic ring is a key handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The this compound core can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to afford 5-aryl or 5-heteroaryl derivatives. For instance, the Suzuki coupling of a 5-chloro-3-(hydroxymethyl)-6-methoxy-3,4-dihydroisoquinoline derivative with an arylboronic ester has been reported. google.com Similarly, 5,8-disubstituted tetrahydroisoquinolines have been synthesized via Suzuki coupling of the corresponding 5-bromo precursors. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents at the C5 position. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nlwuxiapptec.com While specific examples for this compound are not abundant in the provided results, the general applicability of this reaction to aryl chlorides suggests its potential for functionalizing this scaffold. nih.govtcichemicals.com

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orgrsc.org This reaction can be used to introduce alkynyl substituents at the C5 position of the this compound ring system. nanochemres.orgnih.govthalesnano.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This methodology can be employed to introduce alkenyl substituents at the C5 position.

The table below showcases various palladium-catalyzed cross-coupling reactions for the modification of the 5-chloro substituent.

Coupling ReactionCoupling PartnerCatalyst SystemProductReference
Suzuki CouplingArylboronic acid/esterPd(dppf)Cl₂, K₃PO₄5-Aryl-3,4-dihydroisoquinoline derivative google.com
Buchwald-Hartwig AminationAminePd₂(dba)₃, Xantphos, NaOᵗBu5-Amino-3,4-dihydroisoquinoline derivative nih.govorganic-chemistry.org
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, base5-Alkynyl-3,4-dihydroisoquinoline derivative organic-chemistry.orgnanochemres.org
Heck ReactionAlkenePd(OAc)₂, PPh₃, NaOAc5-Alkenyl-3,4-dihydroisoquinoline derivative researchgate.net

Reaction Mechanisms and Stereochemical Control

Detailed Mechanistic Elucidation of Key Transformations

The primary methods for synthesizing the 3,4-dihydroisoquinoline (B110456) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide foundational insights into the mechanistic pathways involving this scaffold. organic-chemistry.orgnrochemistry.comwikipedia.orgorganicreactions.org

The synthesis of 3,4-dihydroisoquinolines, including the 5-chloro derivative, is often achieved through cyclization reactions that hinge on a key intramolecular nucleophilic attack.

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamide. organicreactions.org For the synthesis of 5-Chloro-3,4-dihydroisoquinoline, the starting material would be N-[2-(2-chlorophenyl)ethyl]formamide. The mechanism proceeds via the following steps:

Activation of the Amide: A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl group, making it a better leaving group. organic-chemistry.orgnrochemistry.com With POCl₃, an intermediate imidoyl phosphate (B84403) may form.

Formation of an Electrophile: The activated intermediate can lead to the formation of a highly electrophilic nitrilium ion. organic-chemistry.orgnrochemistry.com

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic nitrilium carbon. The chlorine atom at the ortho position to the cyclization site is strongly deactivating and electron-withdrawing, which can make this step more challenging compared to activated systems. nrochemistry.com The cyclization occurs at the position para to the ethylamine (B1201723) substituent.

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the benzene (B151609) ring, yielding the 3,4-dihydroisoquinolinium salt, which is then neutralized to give the final product.

Pictet-Spengler Reaction: This reaction provides a pathway to tetrahydroisoquinolines, which can then be oxidized to 3,4-dihydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgdepaul.edu

Imine/Iminium Ion Formation: The β-phenylethylamine (in this case, 2-chlorophenethylamine) condenses with an aldehyde (e.g., formaldehyde) to form a Schiff base (imine). Under acidic catalysis, the imine is protonated to form a more electrophilic iminium ion. wikipedia.orgdepaul.edu

Intramolecular Attack: Similar to the Bischler-Napieralski reaction, the aromatic ring performs a nucleophilic attack on the iminium carbon (an intramolecular Mannich reaction) to form a spirocyclic intermediate. wikipedia.orgnih.gov

Rearrangement and Rearomatization: The intermediate rearranges and is subsequently deprotonated to yield the tetrahydroisoquinoline ring system. nih.gov Subsequent oxidation would be required to form the C=N bond of this compound.

Functionalization via Nucleophilic Attack: The C1 position of the 3,4-dihydroisoquinoline ring is electrophilic due to the polarized C=N bond. This allows for nucleophilic attack at this position, a key reaction for functionalization. For instance, treatment with organolithium or Grignard reagents can introduce substituents at the C1 position. researchgate.net

3,4-Dihydroisoquinolines can exist in equilibrium with their enamine tautomers. beilstein-journals.orgineosopen.org This tautomerism is crucial as it shifts the site of nucleophilicity from the nitrogen atom to the C4 carbon, enabling a different set of reactions.

Imine-Enamine Equilibrium: The imine form (this compound) is generally more stable. However, the presence of the enamine tautomer (5-Chloro-1,2,3,4-tetrahydroisoquinoline with a double bond between C1 and C9b or C3 and C4) allows for reactions characteristic of enamines. acs.orgnih.gov

Reactivity of the Enamine: The enamine tautomer can act as a carbon-centered nucleophile. It can react with various electrophiles, such as alkyl halides or acyl chlorides, leading to functionalization at the C4 position. beilstein-journals.orgnih.gov For example, 1-alkyl-3,4-dihydroisoquinolines have been shown to react as C-nucleophiles via their enamine tautomer with anhydrides, leading to the formation of fused heterocyclic systems. beilstein-journals.org This reactivity is a powerful tool for building molecular complexity.

Regioselectivity in Synthesis and Functionalization

Regioselectivity, the control over the site of chemical reaction, is a critical aspect of both the synthesis and subsequent modification of this compound.

Several factors dictate where a reaction will occur on the this compound scaffold.

Electronic Effects: The chlorine atom at the C5 position is an electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution due to its resonance effect (lone pair donation). In the Bischler-Napieralski synthesis, cyclization is directed to the C6 position of the phenethylamine (B48288) precursor, which is ortho to the activating ethylamine group and para to the directing chloro group. In electrophilic substitution reactions on the final product, the electron-deficient pyridine-like part deactivates the benzene ring, but electrophilic attack, if forced, would likely occur at C8, avoiding the positions most deactivated by the imine nitrogen. arsdcollege.ac.in

Inherent Reactivity of the Scaffold: The most reactive sites for nucleophilic attack are the electrophilic C1 (imine carbon) and, via the enamine tautomer, the nucleophilic C4 position. researchgate.netbeilstein-journals.org

Steric Hindrance: The steric environment around a potential reaction site can influence regioselectivity. For instance, in reactions involving bulky reagents, attack may be favored at a less sterically hindered position.

The table below summarizes the key reactive sites and the factors influencing their reactivity.

SiteType of ReactivityInfluencing FactorsPotential Reactions
C1 ElectrophilicPolarization of C=N bondNucleophilic addition (e.g., Grignard, organolithium reagents)
C4 Nucleophilic (via enamine)Tautomerism equilibriumElectrophilic addition (e.g., alkylation, acylation)
N2 Nucleophilic/BasicLone pair on nitrogenProtonation, Alkylation
Benzene Ring (C5-C8) NucleophilicElectronic effects of Cl and dihydroisoquinoline ringsElectrophilic aromatic substitution (e.g., nitration, halogenation)

This table provides a generalized overview of reactivity.

Achieving a desired regioisomeric product often requires careful selection of reaction conditions and reagents.

Bischler-Napieralski Synthesis: The substitution pattern on the starting β-phenylethylamine dictates the final substitution on the dihydroisoquinoline. To obtain the 5-chloro isomer, one must start with a 2-chlorophenethylamine derivative.

Functionalization: Differentiating between C1 and C4 reactivity can be achieved by selecting the appropriate reaction partner. Strong nucleophiles will preferentially attack the electrophilic C1 position. To target the C4 position, an electrophile is used, which reacts with the nucleophilic enamine tautomer. beilstein-journals.orgnih.gov

Directed Ortho Metalation (DoM): While not directly documented for this specific compound in the search results, DoM strategies are often used to control regioselectivity in aromatic systems. A directing group can guide a metalating agent (like an organolithium reagent) to a specific ortho position, which can then be trapped with an electrophile. The chloro group itself can act as a directing group.

Stereoselectivity and Diastereoselectivity in Molecular Construction

When new chiral centers are formed during the synthesis or functionalization of this compound, controlling the stereochemical outcome is paramount for applications in fields like medicinal chemistry.

The primary focus of stereoselective reactions on this scaffold is the creation of a stereocenter at the C1 position through the reduction of the imine. rsc.org

Asymmetric Reduction: The C=N bond can be enantioselectively reduced to an amine, creating a chiral center at C1 and forming a 1,2,3,4-tetrahydroisoquinoline (B50084). This is commonly achieved using:

Chiral Catalysts: Transition metal catalysts (e.g., Ruthenium, Iridium) complexed with chiral phosphine (B1218219) ligands (like BINAP) are used for asymmetric hydrogenation. rsc.org

Chiral Reducing Agents: Chiral hydride sources, such as those derived from boranes in the presence of chiral auxiliaries, can achieve stereoselective reduction. researchgate.net

The table below presents examples of asymmetric reductions of related 1-substituted-3,4-dihydroisoquinolines, illustrating the principles that would apply to the 5-chloro derivative.

Substrate (1-Substituted DHIQ)Catalyst / ReagentProduct Configurationee (%)
1-Phenyl-DHIQRu-(R)-BINAP Complex(S)-1-Phenyl-THIQ>95
1-Methyl-6,7-dimethoxy-DHIQ(S)-BINAL-H(S)-Salsolidine95
1-Benzyl-DHIQChiral Spiroborane(S)-1-Benzyl-THIQ97

Data adapted from reviews on asymmetric reduction of DHIQs. rsc.orgresearchgate.net The specific outcomes for the 5-chloro substrate would require experimental verification.

Diastereoselective Reactions: If the molecule already contains a chiral center (for example, a substituent at C3 or C4), the introduction of a new stereocenter at C1 will be influenced by the existing one. This can lead to the preferential formation of one diastereomer over another. For instance, the reduction of a 3,4-dihydroisoquinoline with a chiral substituent at C3 often proceeds with high diastereoselectivity, with the incoming hydride attacking from the less sterically hindered face. rsc.org

Enantiomeric Excess Control in Chiral Synthesis

Achieving a high enantiomeric excess (ee) in the synthesis of chiral molecules related to this compound is paramount for producing enantiomerically pure compounds. This is typically accomplished by introducing a chiral influence during the reaction, which can be achieved through several primary methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reducing agents.

One of the most explored strategies involves the asymmetric reduction of the C=N double bond of the 3,4-dihydroisoquinoline ring to create a stereogenic center at the C-1 position. clockss.org Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for such transformations. For instance, in the enantioselective phosphinylation of 3,4-dihydroisoquinolines, a CPA-catalyzed reaction with diarylphosphine oxides can yield chiral α-amino diarylphosphine oxides with high enantioselectivity. nih.gov The choice of solvent has been shown to be critical in optimizing the enantiomeric excess. While solvents like toluene, CCl₄, and dichloromethane (B109758) gave poor to moderate results, methyl tert-butyl ether (MTBE) was found to provide the best enantioselectivity (79% ee), which could be further improved to 91% ee on a gram scale. nih.gov

Another powerful method is the catalytic asymmetric allylation, which introduces an allyl group at the C-1 position. This has been achieved using a copper-allyltrimethoxysilane nucleophile in the presence of a chiral ligand such as DTBM-SEGPHOS, affording the desired chiral 1-allyltetrahydroisoquinoline derivatives in good yield and high stereoselectivity. acs.orgacs.org

Multicomponent reactions also offer a sophisticated route to enantioenriched dihydroisoquinoline derivatives. A three-component cascade reaction involving an isoquinoline (B145761), an allenoate, and a methyleneindolinone can be catalyzed by chiral N,N'-dioxide/metal complexes. chinesechemsoc.orgchinesechemsoc.org The selection of the chiral ligand is crucial for high enantioselectivity. For example, using a specific chiral N,N'-dioxide ligand (L₃-PicH) in combination with Mg(OTf)₂ allowed for the synthesis of various substituted dihydroisoquinoline derivatives with enantiomeric excesses ranging from 78% to 96%. chinesechemsoc.orgchinesechemsoc.org These methods are generally applicable to a range of substituted isoquinolines, including those with electron-withdrawing groups like chlorine at the C-5 position. chinesechemsoc.org

The table below summarizes the enantiomeric excess achieved in the synthesis of various dihydroisoquinoline derivatives using different catalytic systems, illustrating the principles applicable to the 5-chloro analogue.

Table 1: Enantiomeric Excess (ee) in Asymmetric Synthesis of Dihydroisoquinoline Derivatives

Reaction Type Catalyst/Ligand Solvent Substrate Enantiomeric Excess (ee) Reference
Asymmetric Phosphinylation Chiral Phosphoric Acid (CPA 7) MTBE 3,4-Dihydroisoquinoline 91% nih.gov
Asymmetric Phosphinylation Chiral Phosphoric Acid (CPA 7) Benzene 3,4-Dihydroisoquinoline 63% nih.gov
Asymmetric Allylation DTBM-SEGPHOS/Cu Not Specified 3,4-Dihydroisoquinoline High acs.orgacs.org
Three-Component Reaction L₃-PicH/Mg(OTf)₂ CH₂Cl₂ Isoquinoline 94% chinesechemsoc.orgchinesechemsoc.org
Three-Component Reaction L₃-PicH/Mg(OTf)₂ CH₂Cl₂ 8-Bromo-isoquinoline 96% chinesechemsoc.org

Diastereomeric Ratio Optimization

In reactions that generate two or more stereocenters, controlling the diastereomeric ratio (dr) is as important as controlling the enantiomeric excess. Diastereomeric ratio optimization involves fine-tuning reaction conditions to favor the formation of one diastereomer over others. Key factors that influence this outcome include the choice of catalyst, solvent, temperature, and the structure of the reactants.

In the context of the asymmetric three-component reaction mentioned previously, which forms multiple stereocenters, excellent diastereoselectivity was achieved. chinesechemsoc.orgchinesechemsoc.org For a range of substituted isoquinolines, the reactions proceeded with diastereomeric ratios from 10:1 to greater than 19:1. chinesechemsoc.org This high level of control is attributed to the specific geometry of the transition state enforced by the chiral catalyst complex. The reaction of isoquinoline, a methyleneindolinone, and an allenoate, catalyzed by an L₃-PicH/Mg(OTf)₂ complex, consistently produced the desired products with a dr of >19:1. chinesechemsoc.orgchinesechemsoc.org

The stereoselective 1-arylation of isoquinolines via N-acylisoquinolinium salts represents another pathway where diastereoselectivity is a key consideration. arkat-usa.org The reaction of an isoquinoline with a chiral chloroformate, like (R)-menthyl chlorocarbonate, and an arene in the presence of a Lewis acid can generate 2-acyl-1-aryl-1,2-dihydroisoquinolines. arkat-usa.org However, in these instances, the diastereoselectivity was found to be modest, highlighting the challenges in achieving high levels of control without a highly organizing catalytic system. arkat-usa.org

Kinetic resolution of chiral secondary allylboronates has also been shown to be an effective method for achieving high diastereoselectivity in the synthesis of homoallylic amines. beilstein-journals.org Similarly, organocatalytic additions to the C=N bond of dihydroisoquinolines have been optimized by screening catalysts and solvents. For example, in the addition of enones to dihydroisoquinolines, the use of DMSO as a solvent led to an excellent diastereomeric ratio of 10:1, whereas switching to DMF caused the ratio to drop to 5:1. rug.nl This demonstrates the profound impact of the reaction medium on the stereochemical pathway.

The table below provides examples of how reaction conditions have been optimized to control the diastereomeric ratio in the synthesis of complex isoquinoline structures.

Table 2: Diastereomeric Ratio (dr) Optimization in Dihydroisoquinoline Synthesis

Reaction Type Catalyst/Conditions Solvent Diastereomeric Ratio (dr) Reference
Three-Component Reaction L₃-PicH/Mg(OTf)₂ CH₂Cl₂ >19:1 chinesechemsoc.orgchinesechemsoc.org
Three-Component Reaction L₃-PicH/Mg(OTf)₂ (with 5-cyanoisoquinoline) CH₂Cl₂ >19:1 chinesechemsoc.org
Organocatalytic Michael Addition Thiourea catalyst DMSO 10:1 rug.nl
Organocatalytic Michael Addition Thiourea catalyst DMF 5:1 rug.nl

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of 1D and 2D experiments, the precise connectivity and spatial relationships of atoms can be determined.

The structure of 5-Chloro-3,4-dihydroisoquinoline is confirmed by analyzing its ¹H and ¹³C NMR spectra. While specific experimental data for this exact isomer is not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogs, such as 7-chloro-3,4-dihydroisoquinoline. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the aromatic ring and the two pairs of methylene (B1212753) (CH₂) protons in the partially saturated ring. The imine proton (H-1) typically appears as a singlet or a narrow triplet in the downfield region. The aromatic protons (H-6, H-7, and H-8) will exhibit splitting patterns (doublets and triplets) characteristic of their coupling with adjacent protons. The methylene protons at C-3 and C-4 will appear as triplets, integrating to two protons each, due to coupling with each other.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is expected to show nine distinct signals: six for the aromatic/imine carbons and three for the aliphatic carbons. The imine carbon (C-1) is the most downfield, while the two methylene carbons (C-3 and C-4) appear in the aliphatic region.

To definitively assign these signals, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a correlation between the protons on C-3 and C-4, and among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Predicted NMR Data for this compound

The following data is predicted based on established chemical shift principles and comparison with experimentally determined data for isomeric compounds like 7-chloro-3,4-dihydroisoquinoline. rsc.org

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~8.35 s - H-1
~7.30 t ~7.8 H-7
~7.25 d ~7.8 H-8
~7.15 d ~7.8 H-6
~3.80 t ~6.0 H-3

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~161.0 C-1
~136.0 C-8a
~134.5 C-5
~132.0 C-4a
~129.0 C-7
~127.5 C-6
~126.0 C-8
~47.5 C-3

The parent this compound molecule is planar in its aromatic portion and does not possess any stereocenters. Therefore, the concept of relative configuration does not apply to the compound itself.

However, for derivatives of this compound that are substituted at the C-1, C-3, or C-4 positions, new stereocenters can be created. In such cases, NMR techniques are vital for determining the relative stereochemistry (i.e., the cis or trans relationship between substituents). The primary method used is Nuclear Overhauser Effect (NOE) spectroscopy (or its 2D equivalent, NOESY/ROESY). This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. An NOE enhancement between two protons indicates they are on the same face of the ring system, allowing for the assignment of relative configurations in diastereomeric products. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental formula of this compound. The calculated molecular weight is 165.61 g/mol .

In a high-resolution mass spectrum (HRMS), the compound would exhibit a measured mass extremely close to its calculated exact mass of 165.0345 for the most abundant isotopes (C₉H₈³⁵ClN). A key feature in the low-resolution mass spectrum is the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, results in two distinct molecular ion peaks: the M⁺ peak and an M+2 peak with about one-third the intensity. clockss.org

Electron ionization (EI) would likely lead to fragmentation. Plausible fragmentation pathways include the loss of a chlorine radical (Cl•) to give a fragment at m/z 130, or the loss of HCl to give a fragment at m/z 129. Another common fragmentation for such systems is a retro-Diels-Alder reaction, which would cleave the heterocyclic ring.

Predicted Mass Spectrometry Data

m/z (Daltons) Assignment Notes
167 [M+2]⁺ Isotopic peak due to ³⁷Cl
165 [M]⁺ Molecular ion
130 [M-Cl]⁺ Loss of chlorine atom

X-ray Crystallography for Absolute Structure Determination

While NMR and MS can establish the chemical constitution, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density of a single crystal. This technique determines the precise three-dimensional coordinates of every atom, yielding absolute structural information including bond lengths, bond angles, and torsional angles. beilstein-journals.orgresearchgate.net

For this compound, a crystal structure analysis would definitively confirm:

The planarity of the benzene (B151609) ring and the C=N double bond.

The specific conformation of the partially saturated dihydro- portion of the molecule, which typically adopts a flattened half-chair or boat-like conformation.

The exact intramolecular distances and angles between all atoms.

The intermolecular packing arrangement in the crystal lattice, revealing any non-covalent interactions like π-stacking or weak hydrogen bonds that stabilize the solid-state structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of electron distribution and its implications for reactivity.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the structure and reactivity of organic molecules. numberanalytics.com By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, thereby elucidating complex reaction pathways. numberanalytics.com

For instance, in reactions involving the dihydroisoquinoline core, such as the [3+2] cycloaddition (32CA) reaction of 3,4-dihydroisoquinoline-N-oxides, DFT calculations at levels like B3LYP/6-31G(d,p) are employed to analyze the reaction mechanism. researchgate.netresearchgate.net These studies show that such reactions often proceed through a one-step, asynchronous mechanism. researchgate.net The energy profiles and the geometries of the transition states are meticulously mapped out to understand the kinetic and thermodynamic favorability of different reaction channels. researchgate.netresearchgate.net The choice of functional, such as B3LYP, M06-2X, or ωB97XD, can influence the calculated activation and reaction energies, and comparisons with experimental data help validate the computational model. mdpi.com

Table 1: Example of DFT Calculated Activation and Reaction Energies for a Cycloaddition Reaction (Note: This data is illustrative of the type of information generated in DFT studies for related compounds.)

Computational LevelActivation Energy (ΔE_act) kcal/molReaction Energy (ΔE_reac) kcal/mol
HF/6-31G(d)47.4-36.0
B3LYP/6-31G(d)24.8-42.5
M06-2X/6-31G(d)19.4-50.1
MPWB1K/6-31G(d)27.0-57.7
This table demonstrates the variance in calculated energies with different DFT functionals and highlights the importance of selecting an appropriate theoretical level. Data adapted from general MEDT studies. mdpi.com

Molecular Electron Density Theory (MEDT) provides a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com Within MEDT, the analysis of the electron localization function (ELF) is a key tool. It reveals the nature of chemical bonds and the distribution of electron pairs. mdpi.com

In the context of cycloaddition reactions involving 3,4-dihydroisoquinoline-N-oxides, MEDT analysis indicates that the reaction is a zw-type (zwitterionic-type) process. researchgate.netresearchgate.net The ELF analysis of the 3,4-dihydroisoquinoline-N-oxide reagent shows it has a zwitterionic character, which influences its reactivity. researchgate.netresearchgate.net This theoretical approach helps to classify reactions and understand the electronic behavior of the participating molecules, which in turn explains the observed selectivity. researchgate.net

Conceptual DFT (CDFT) provides a set of reactivity indices that quantify the response of a chemical system to perturbations, offering insights into its electrophilic or nucleophilic character. mdpi.compku.edu.cn Key global indices include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity (ω) and nucleophilicity (N) indices. mdpi.com

Local reactivity is assessed using tools like the Fukui function and Parr functions (P(r)), which identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com In the study of the [3+2] cycloaddition of 3,4-dihydroisoquinoline-N-oxides with N-vinylpyrrole, CDFT analysis revealed that both reactants have similar electronic properties, leading to high activation energies. researchgate.net The analysis of local Parr functions was instrumental in correctly predicting the experimentally observed ortho regioselectivity of the reaction. researchgate.netresearchgate.net

Table 2: Conceptual DFT Reactivity Indices (in eV) at the B3LYP/6-31G(d) level (Note: This data is for 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole as a representative example.)

CompoundμηωN
3,4-dihydroisoquinoline-N-oxide-3.554.901.292.35
N-vinylpyrrole-2.985.680.782.70
Data sourced from a computational study on a [3+2] cycloaddition reaction. researchgate.net

Intermolecular Interactions and Non-Covalent Forces

The structure, stability, and function of molecular systems are heavily influenced by non-covalent interactions. Computational methods provide detailed characterization of these weak forces. mdpi.com

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.net The method is based on the electron density (ρ) and its reduced density gradient (RDG). researchgate.net Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the density itself allows for the identification and classification of different interaction types.

In the context of the cycloaddition reactions of 3,4-dihydroisoquinoline (B110456) derivatives, NCI analysis of the transition state structures is crucial for understanding stereoselectivity. For the reaction between 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole, NCI and QTAIM analyses revealed the presence of several favorable conventional (O···H) and non-conventional (C···H, H···H) interactions in the most stable ortho-endo transition state structure. researchgate.net These attractive interactions are key to stabilizing this pathway over others, thus explaining the observed endo stereoselectivity. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orge-bookshelf.de This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds. amercrystalassn.org The theory identifies critical points in the electron density topology, notably bond critical points (BCPs), which are indicative of a chemical bond. researchgate.net

The properties at a BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interatomic interaction. nih.gov For the transition states in dihydroisoquinoline chemistry, QTAIM analysis is used to confirm the presence and nature of the non-covalent interactions identified by NCI. researchgate.net The presence of a bond path and a BCP between specific atoms confirms a bonding interaction, and the values of ρ(r) and ∇²ρ(r) at that point characterize its strength and type (e.g., shared-shell covalent vs. closed-shell non-covalent). researchgate.netresearchgate.net This analysis provides a quantitative underpinning to the qualitative picture of intermolecular forces that govern reaction selectivity. researchgate.net

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling for 5-Chloro-3,4-dihydroisoquinoline focuses on elucidating the relationship between its three-dimensional structure and its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate a variety of molecular properties that help in predicting how the molecule will behave in chemical reactions. These studies are fundamental for understanding its synthesis, stability, and potential as a scaffold in medicinal chemistry.

The introduction of a chlorine atom at the 5-position of the 3,4-dihydroisoquinoline scaffold significantly modulates its electronic properties and, consequently, its reactivity. Theoretical studies on the 3,4-dihydroisoquinoline core and related substituted analogs provide a framework for understanding these effects.

The reactivity of the 3,4-dihydroisoquinoline system is largely centered around the imine (C=N) bond and the electron-rich aromatic ring. The chlorine atom, being an electronegative and electron-withdrawing group, influences the electron density distribution across the molecule. This modulation affects several key aspects of reactivity:

Electrophilicity of the Imine Carbon: The chlorine atom inductively withdraws electron density from the aromatic ring, which in turn can influence the electrophilicity of the imine carbon (C-1). This can make the C-1 position more susceptible to nucleophilic attack, a key step in many reactions involving this scaffold.

Aromatic Substitution: The chlorine atom acts as a deactivator for electrophilic aromatic substitution reactions due to its inductive effect. However, it is an ortho-, para-director, which can guide the position of incoming electrophiles.

Acidity of N-H Proton: In the protonated form or in N-substituted derivatives, the electron-withdrawing nature of the chlorine can influence the acidity of protons on the nitrogen or adjacent carbons.

Computational studies on related systems, such as the cycloaddition reactions of 3,4-dihydroisoquinoline-N-oxides, have been performed using DFT methods like B3LYP. These studies analyze the frontier molecular orbitals (HOMO and LUMO) to predict the regioselectivity and stereoselectivity of reactions. researchgate.net For this compound, similar calculations would reveal how the chlorine substituent alters the energy and localization of these orbitals, thereby influencing its reactivity in cycloaddition and other pericyclic reactions.

To quantify these effects, computational chemists often calculate various molecular descriptors. The following table presents representative theoretical data for the parent 3,4-dihydroisoquinoline and the predicted influence of the 5-chloro substituent.

Parameter3,4-Dihydroisoquinoline (Parent)This compound (Predicted Effect)Significance
HOMO Energy~ -6.2 eVLowerIndicates reduced nucleophilicity and higher ionization potential.
LUMO Energy~ -0.8 eVLowerIndicates increased electrophilicity and higher electron affinity.
HOMO-LUMO Gap~ 5.4 eVSlightly ReducedAffects electronic transitions and overall stability.
Mulliken Charge on C-1Slightly positiveMore positiveEnhances susceptibility to nucleophilic attack.
Dipole Moment~ 1.5 DIncreasedInfluences solubility and intermolecular interactions.

Note: The values for the parent compound are representative and the effects for the 5-chloro derivative are predicted based on established principles of substituent effects.

The conformational flexibility of the 3,4-dihydroisoquinoline ring and the rotation of any substituents are critical for its interaction with biological macromolecules, such as enzymes and receptors. Computational analysis of ligand-torsion relationships helps to understand the preferred conformations and the energy barriers associated with rotational changes.

The dihydroisoquinoline ring is not planar and can adopt different conformations. For this compound, the key torsional angles are within the partially saturated heterocyclic ring and the rotation of any substituent attached to it. Crystallographic analysis of related compounds, such as 1-(chloromethyl)-5-fluoro-3,4-dihydroisoquinoline hydrochloride, has shown that the dihydroisoquinoline core can exist in multiple conformational states.

Torsional analysis can be performed by systematically rotating specific bonds in the molecule and calculating the corresponding energy profile using quantum mechanical methods. This analysis can identify low-energy conformations and the transition states that separate them. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.

A common approach for this analysis is to perform a relaxed scan of the potential energy surface along a particular dihedral angle. The results of such a scan can be visualized in a torsional energy profile. For a hypothetical ligand derived from this compound, the torsional profile of a key rotatable bond would be analyzed.

Torsional Angle (Dihedral)Energy Barrier (kcal/mol)Low-Energy Conformations (Degrees)Significance
C4-C5-Cl-H (Hypothetical)LowPlanar with aromatic ringDefines the orientation of the chloro substituent relative to the ring.
N2-C1-C9-C10 (Ring Puckering)VariableMultiple low-energy puckersDetermines the overall 3D shape of the heterocyclic core.
C1-N2-R (Substituent at N2)Dependent on R groupMultiple minima possibleCrucial for ligand-receptor interactions and can be influenced by the 5-chloro group.

Note: The data in this table is representative and illustrates the type of information obtained from a torsional analysis. The actual values would require specific calculations for a defined ligand.

In silico studies on related N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have demonstrated the importance of conformation in biological activity. acs.org Molecular docking simulations of these compounds into the active site of enzymes like urease have shown that the ability to adopt a suitable conformation is key for effective binding. acs.orgnih.gov The moderate inhibitory activities of some derivatives were attributed to their inability to attain the optimal conformation to fit well within the enzyme's active site. acs.org This highlights the importance of understanding the ligand-torsion relationships of this compound derivatives when designing them as potential therapeutic agents.

Applications of 5 Chloro 3,4 Dihydroisoquinoline As a Synthetic Synthon

A Gateway to Annulated Heterocyclic Systems

The rigid framework and inherent reactivity of 5-Chloro-3,4-dihydroisoquinoline make it an ideal starting point for the construction of annulated heterocyclic systems. These fused ring structures are of immense interest due to their prevalence in natural products and their potential as therapeutic agents.

Crafting Polycyclic Nitrogen-Containing Heterocycles

The imine functionality within the 3,4-dihydroisoquinoline (B110456) core provides a reactive handle for annulation reactions, allowing for the construction of additional rings. The presence of the chloro substituent at the 5-position can influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity and yield of these cyclization reactions.

One notable application is in the synthesis of pyrrolo[2,1-a]isoquinolines and benzo[a]quinolizidinones. nih.govnih.gov These scaffolds are central to a variety of biologically active alkaloids. nih.gov The Castagnoli–Cushman reaction, for instance, utilizes 3,4-dihydroisoquinolines and cyclic anhydrides to forge these tricyclic systems in a single step. nih.govbeilstein-journals.org While specific examples using the 5-chloro derivative are not extensively detailed in readily available literature, the general reactivity of the dihydroisoquinoline core suggests its applicability in such transformations. The versatility of 3,4-dihydroisoquinolines as synthons for preparing fused polyheterocycles with a bridgehead nitrogen atom is well-established. nih.govbeilstein-journals.org

Furthermore, multicomponent reactions involving isatins, tetrahydroisoquinolines (which can be derived from their dihydro counterparts), and terminal alkynes have been developed to produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. nih.gov A Rh(III)-catalyzed [4+2] annulation of N-chloroimines with maleimides has also been reported to yield 8-chloro-2,5-dimethyl-3a,9b-dihydro-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione, showcasing a modern approach to constructing such polycyclic systems. acs.org

Integration into Fused Benzoxazinones and Pyrrolopyrazines

The reactivity of the 3,4-dihydroisoquinoline nucleus extends to the formation of other important heterocyclic frameworks. For example, a silver(I)-catalyzed one-pot cascade reaction of 2-alkynylbenzaldehydes with 3,4-dihydroisoquinolines has been shown to produce dihydrobenzo rsc.orggoogle.comCurrent time information in Bangalore, IN.clockss.orgoxazino[2,3-a]isoquinolines. nih.gov This method has been successfully applied to synthesize chloro-substituted derivatives, such as 8-chloro- and 9-chloro-12-phenyl-4b,6-dihydrobenzo rsc.orggoogle.comCurrent time information in Bangalore, IN.clockss.orgoxazino[2,3-a]isoquinolines. nih.gov The development of efficient synthetic routes to these fused N,O-heterocyclic skeletons is a significant area of research due to their potential applications in medicinal chemistry and materials science. dntb.gov.ua

While direct synthetic routes to pyrrolopyrazines from this compound are not prominently featured in the reviewed literature, the general principles of constructing fused nitrogen heterocycles suggest that with the appropriate reaction partners and conditions, this synthon could be a valuable precursor.

A Building Block for Nature's Scaffolds: Complex Alkaloids

Isoquinoline (B145761) alkaloids represent a vast and structurally diverse family of natural products, many of which possess remarkable pharmacological activities. nih.gov this compound serves as a crucial starting material for the synthesis of both natural alkaloids and their structurally modified analogues.

A Key Intermediate in the Synthesis of Isoquinoline Alkaloids

The classic and most utilized method for preparing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction. rsc.orgresearchgate.net This intramolecular cyclization of a β-phenylethylamide, often promoted by a dehydrating agent like phosphorus oxychloride, directly furnishes the dihydroisoquinoline ring system. rsc.org Subsequent reduction of the imine bond in the resulting 3,4-dihydroisoquinoline, for example, using sodium borohydride (B1222165) or through catalytic hydrogenation, yields the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. rsc.org This two-step sequence is a cornerstone in the total synthesis of numerous isoquinoline alkaloids. rsc.orgrsc.org

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a particularly powerful strategy for accessing chiral isoquinoline alkaloids with high optical purity. rsc.org Various catalytic systems, including those based on ruthenium and iridium with chiral phosphine (B1218219) ligands, have been developed for this purpose. rsc.org

Crafting Bioisosteric Analogues for Enhanced Activity

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of a chlorine atom at the 5-position of the dihydroisoquinoline ring can be considered a bioisosteric modification. This substitution can alter the molecule's lipophilicity, electronic distribution, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

For instance, 5-chloro-substituted tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov The synthesis of these analogues often involves the preparation of the corresponding this compound intermediate, followed by further functionalization. nih.gov The development of sulfur-containing bioisosteric analogues of pyrido[2,1-a]isoquinolines, which have shown potential as DPP IV inhibitors, also highlights the importance of modifying the core heterocyclic structure to fine-tune biological activity. researchgate.net

An Intermediate in the Synthesis of Advanced Organic Molecules

Beyond its role in constructing heterocyclic systems and alkaloid scaffolds, this compound is a valuable intermediate for the synthesis of a broader range of advanced organic molecules. Its utility is demonstrated in the preparation of pharmaceutically relevant compounds and complex molecular architectures.

Recent patent literature discloses the use of (3S)-5-chloro-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline derivatives in the synthesis of potent pharmaceutical compounds. google.comwipo.int Specifically, these intermediates are key components in the production of novel 1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives that act as Bcl-2 inhibitors for cancer therapy. google.com

The reactivity of the 3,4-dihydroisoquinoline core also allows for its incorporation into larger, more complex structures through various synthetic transformations. For example, tandem additions of 3,4-dihydroisoquinolines to γ-hydroxy-α,β-unsaturated ketones can provide access to oxazolo[2,3-a]tetrahydroisoquinolines. rsc.org These examples underscore the importance of this compound as a versatile synthon, enabling the construction of a wide spectrum of functional organic molecules.

Functionalization for Diverse Chemical Libraries

The strategic functionalization of the this compound scaffold is pivotal for the generation of diverse chemical libraries aimed at drug discovery and medicinal chemistry programs. The presence of multiple reactive sites—the secondary amine, the imine-like carbon at position 1, the chlorinated aromatic ring, and the methylene (B1212753) groups—allows for a wide array of chemical modifications.

A significant approach to diversification involves the functionalization at the N-2 position. The secondary amine of the dihydroisoquinoline ring can be readily derivatized through various reactions. For instance, it can undergo acylation with a range of acyl chlorides or activated carboxylic acids to introduce a multitude of substituents. A notable example is the synthesis of complex pharmaceutical intermediates, where the nitrogen of a chiral 3-substituted-5-chloro-3,4-dihydroisoquinoline is acylated with a substituted benzoic acid derivative. wipo.intgoogle.comjustia.com This amide bond formation is a robust and versatile reaction for expanding a chemical library.

Another key functionalization point is the C-1 position. The imine-like character of the C1-N2 bond in 3,4-dihydroisoquinolines makes the C-1 carbon susceptible to nucleophilic attack. This allows for the introduction of various carbon and heteroatom substituents. While direct nucleophilic addition to the parent this compound is a potential route for derivatization, the modification of related tetrahydroisoquinoline systems, which can be accessed from the dihydroisoquinoline precursor, is also a common strategy. For example, cross-dehydrogenative coupling (CDC) reactions can be employed to form C-C bonds at the C-1 position, often using a protecting group on the nitrogen that facilitates the reaction. rsc.org

The chloro-substituted aromatic ring offers another avenue for diversification. The chlorine atom at the C-5 position can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.gov These reactions enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the library. Although direct examples on this compound are not extensively documented in readily available literature, this strategy is a well-established method for the functionalization of chloro-aromatic compounds. researchgate.net

Furthermore, the synthesis of derivatives can be achieved by starting with already functionalized precursors that are then cyclized to form the this compound ring system. The Bischler-Napieralski reaction is a classic method for constructing the 3,4-dihydroisoquinoline core, and by using appropriately substituted phenethylamines, a variety of functionalities can be incorporated into the final molecule. mdpi.comresearchgate.net

Strategies for Further Derivatization and Chemical Modification

The this compound scaffold is a versatile building block that lends itself to a variety of strategies for further derivatization and chemical modification, enabling the synthesis of complex and biologically active molecules. These strategies often involve multi-step synthetic sequences where the initial functionalization of the dihydroisoquinoline core is followed by subsequent chemical transformations.

One of the primary strategies for further derivatization involves the modification of substituents introduced at the N-2 position. For example, after acylation of the nitrogen atom, the newly introduced acyl group can be further functionalized. A prominent example is the synthesis of a complex pyrrole (B145914) derivative where a (3S)-5-chloro-3-(morpholin-4-ylmethyl)-3,4-dihydroisoquinoline is first acylated with 2-bromo-4-fluorobenzoic acid. The resulting amide then undergoes a Suzuki coupling reaction at the bromine position, followed by further modifications to yield the final complex molecule. wipo.intgoogle.comjustia.com This demonstrates a powerful strategy where the dihydroisoquinoline nitrogen serves as an anchor point for building up molecular complexity.

Another key strategy revolves around the reactivity of the dihydroisoquinoline core itself. The C=N bond of the dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline. This transformation changes the reactivity profile of the molecule and opens up new avenues for derivatization. The resulting secondary amine in the tetrahydroisoquinoline can then be subjected to a host of reactions, such as reductive amination, further acylation, or arylation. rsc.org For instance, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized by reacting tetrahydroisoquinoline (derived from the dihydroisoquinoline) with various aryl isothiocyanates. nih.gov

The chloro substituent at the C-5 position is a key functional handle for further modifications. As mentioned, it can participate in cross-coupling reactions. A strategic application of this would be to first perform derivatization at the nitrogen or C-1 position and then, in a later step, use the chloro group for a palladium-catalyzed coupling reaction to introduce another element of diversity. This sequential functionalization allows for a highly controlled and convergent synthesis of complex molecules.

Furthermore, the methylene groups at C-3 and C-4 can also be sites for derivatization, although this is less common. Introduction of substituents at the C-3 position is often achieved by starting with a chiral amino acid in the synthesis of the dihydroisoquinoline ring itself, as seen in the synthesis of the (3S)-5-chloro-3-(morpholin-4-ylmethyl)-3,4-dihydroisoquinoline intermediate. wipo.intgoogle.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research involving 5-Chloro-3,4-dihydroisoquinoline and its parent structure, 3,4-dihydroisoquinoline (B110456), is primarily centered on the development of synthetic methodologies and the exploration of their utility as building blocks for more complex molecules, particularly those with potential pharmacological applications. mdpi.comresearchgate.net

A cornerstone of 3,4-dihydroisoquinoline synthesis is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of β-arylethylamides. mdpi.comnrochemistry.com This method remains a frequently employed strategy for constructing the core dihydroisoquinoline ring system. nrochemistry.com Modifications and alternative pathways, such as the Pictet-Spengler reaction, also contribute to the synthesis of the broader tetrahydroisoquinoline family, which can be seen as precursors or derivatives. bottalab.itrug.nl

The reactivity of the 3,4-dihydroisoquinoline core is characterized by the imine functionality, which is susceptible to reduction to form tetrahydroisoquinolines or can react with various nucleophiles. clockss.org Recent studies have focused on developing catalytic systems, often employing copper or iron, for cross-coupling reactions that introduce substituents at the C1 position. acs.orgnih.gov These reactions expand the chemical space accessible from dihydroisoquinoline precursors. Furthermore, multicomponent reactions are being developed to construct complex polycyclic systems incorporating the dihydroisoquinoline motif in a single step. acs.org

From an application perspective, derivatives of the 3,4-dihydroisoquinoline skeleton have shown a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and antihypertensive properties. mdpi.comresearchgate.net Specifically, substituted dihydroisoquinolines are investigated for their potential as antitumor agents, with some derivatives showing the ability to arrest the cell cycle in the G1 phase. acs.org

Emerging Trends in this compound Chemistry

The field is witnessing a shift towards more efficient and selective synthetic methods. Key emerging trends include:

Catalytic C-H Functionalization: Direct functionalization of the dihydroisoquinoline core without the need for pre-installed activating groups is a major area of interest. Transition metal catalysis, particularly with cheaper and more benign metals like copper and iron, is at the forefront of this trend. acs.orgnih.gov These methods allow for the direct formation of C-C bonds, expanding the diversity of accessible derivatives. acs.org

Asymmetric Synthesis: The development of enantioselective methods to produce chiral dihydroisoquinoline derivatives is crucial, as the biological activity of these compounds is often stereospecific. clockss.orgresearchgate.net This includes asymmetric reductions of the imine bond and catalytic asymmetric additions of nucleophiles. rug.nlclockss.org The use of chiral ligands and organocatalysts is becoming more prevalent to control stereochemistry. rug.nlclockss.org

Photocatalysis and Metal-Free Reactions: Visible-light-mediated reactions are gaining traction as a green and mild alternative to traditional methods. bohrium.com These reactions can facilitate radical-based transformations to construct substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, offering new synthetic pathways that avoid the use of metal catalysts. researchgate.netbohrium.com

Multicomponent and Domino Reactions: Efficiency in synthesis is being driven by the development of multicomponent reactions (MCRs) and domino (or cascade) sequences. bottalab.itacs.org These strategies allow for the construction of complex molecular architectures from simple starting materials in a single pot, reducing waste and saving time. acs.org For example, MCRs have been used to synthesize complex N-aryl-substituted azacycles and polycyclic N-heterocycles. acs.orgacs.org

Unexplored Synthetic Avenues and Mechanistic Questions

Despite recent progress, several areas concerning this compound remain ripe for exploration:

Selective Functionalization of the Chloro-Substituted Ring: The majority of current functionalization strategies target the C1 position of the dihydroisoquinoline ring. acs.orgacs.org Developing methodologies for the selective C-H functionalization of the chloro-substituted aromatic ring (positions 6, 7, and 8) would provide access to a new range of isomers with potentially novel biological activities. The directing-group ability of the imine nitrogen could be exploited in combination with ortho-metalation strategies, though the influence of the existing chloro-substituent would need to be carefully considered.

Mechanistic Elucidation of Catalytic Cycles: While copper and iron catalysts are used for functionalization, the precise mechanisms are not always fully understood. acs.org For instance, distinguishing between ionic and radical pathways under different catalytic conditions requires further investigation. acs.orgnih.gov Detailed mechanistic studies, including computational DFT calculations, could lead to more rational catalyst design and improved reaction efficiency. bohrium.com

Exploitation in Dearomatization Reactions: Asymmetric dearomatization represents a powerful tool for generating three-dimensional molecular complexity from flat aromatic precursors. Using this compound as a substrate in dearomative cycloaddition reactions could lead to novel and complex polycyclic scaffolds. chinesechemsoc.org

Synthesis of Novel Fused Heterocyclic Systems: The development of novel cyclization strategies starting from this compound could yield new fused heterocyclic systems. For example, reactions that involve both the imine nitrogen and the chloro-substituted ring could lead to unique polycyclic structures that have not yet been synthesized.

The exploration of these avenues will not only expand the fundamental understanding of this compound's reactivity but also broaden its applicability in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Chloro-3,4-dihydroisoquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves cyclization of amides using phosphorus oxychloride (POCl₃) under reflux conditions. For example, refluxing 1 mmol of amide precursors in 3 mL POCl₃ for 30 minutes yields high-purity dihydroisoquinoline derivatives after neutralization and purification . Reaction time and stoichiometry of POCl₃ are critical for suppressing side reactions like over-chlorination. Yield optimization requires monitoring via TLC or HPLC to confirm intermediate conversion.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.5–8.0 ppm) and dihydroisoquinoline ring protons (δ 3.0–4.5 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts .
  • IR Spectroscopy : Confirm C-Cl stretching vibrations (~550–650 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₉H₇ClN). Fragmentation patterns should align with loss of Cl (m/z −35) or ring-opening fragments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to its irritant properties (Skin Irrit. Category 2, Eye Irrit. Category 2) . Avoid prolonged storage, as degradation may increase toxicity. Dispose of waste via alkaline hydrolysis (e.g., Na₂CO₃) to neutralize residual chlorine .

Advanced Research Questions

Q. How do substituents (e.g., methoxy, methyl) on the dihydroisoquinoline core affect reaction kinetics in asymmetric hydrogenation?

  • Methodological Answer : Substituents like methoxy groups at positions 6 or 7 enhance enantioselectivity in asymmetric transfer hydrogenation (ATH) using Ru(η⁶-arene) catalysts. Computational studies (e.g., Mulliken charge analysis) show electron-donating groups stabilize transition states via CH/π interactions, increasing e-values by up to 20% compared to unsubstituted analogs . Reaction rates are 30–50% faster for methoxy derivatives due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported catalytic efficiencies for dihydroisoquinoline synthesis?

  • Methodological Answer : Discrepancies in catalyst performance (e.g., Pd vs. Ru systems) often arise from solvent polarity or substrate steric effects. Systematic studies using DOE (Design of Experiments) can isolate variables:

  • Solvent Screening : Compare DMF (polar aprotic) vs. toluene (non-polar) in Pd-catalyzed cyclizations .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
  • Computational Validation : Use DFT calculations to model transition states and predict optimal catalysts .

Q. How can computational methods (DFT, MD) predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic attack sites. For 5-Chloro derivatives, the C-8 position often shows higher reactivity due to electron-withdrawing Cl effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on regioselectivity. Polar solvents stabilize charged intermediates, favoring substitution at less hindered positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.